molecular formula C11H18BF3KNO2 B3325273 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate CAS No. 2095504-44-0

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate

Cat. No.: B3325273
CAS No.: 2095504-44-0
M. Wt: 303.17 g/mol
InChI Key: RKGQBRCAJPQCAT-UHFFFAOYSA-N
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Description

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate is a complex organoboron compound. It finds application in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions like Suzuki-Miyaura. This compound plays a crucial role in medicinal chemistry for its potential in constructing carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate typically begins with the formation of the azabicyclic structure. This involves a cyclization reaction of suitable precursors under controlled conditions. Next, the tert-butoxycarbonyl protecting group is introduced to stabilize the nitrogen center in the molecule. Finally, the trifluoroborate group is attached using boronic acid derivatives under specific reaction conditions, such as in the presence of bases and at controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction parameters, including the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors is common to ensure consistent quality and yield. Purification processes, like crystallization and chromatography, are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound undergoes nucleophilic substitutions at the azabicyclic ring and borate group.

  • Cross-Coupling Reactions: : Suzuki-Miyaura coupling is a prominent reaction involving this compound, forming carbon-carbon bonds.

Common Reagents and Conditions

  • Bases: : Potassium carbonate, sodium hydroxide.

  • Solvents: : Tetrahydrofuran, methanol.

  • Catalysts: : Palladium-based catalysts for coupling reactions.

Major Products Formed

The major products from these reactions include complex organic molecules used in drug development and material science.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used in forming carbon-carbon and carbon-heteroatom bonds.

  • Materials Science: : Precursors for advanced materials, including polymers and molecular frameworks.

Biology and Medicine

  • Drug Development: : Potential building block for pharmaceuticals, especially in constructing biologically active molecules.

  • Bioconjugation: : Helps in tagging biomolecules for tracking and imaging studies.

Industry

  • Agrochemicals: : Used in synthesizing active ingredients for crop protection.

  • Fine Chemicals: : Intermediate in the production of specialty chemicals.

Mechanism of Action

The compound’s action primarily involves its reactivity in cross-coupling reactions. It engages with palladium catalysts, facilitating the transfer of the boron group to the target substrate. This mechanism is crucial in forming stable carbon-carbon and carbon-heteroatom bonds, which are vital in synthesizing complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

  • Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[2.1.1]heptan-1-yl)trifluoroborate

Uniqueness

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate is unique due to its specific azabicyclic framework, which imparts distinct reactivity patterns and stability, making it exceptionally useful in various synthetic applications.

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Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-1-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-8-6-11(8,7-16)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQBRCAJPQCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC1CCN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095504-44-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095504-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Reactant of Route 2
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Reactant of Route 3
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Reactant of Route 4
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Reactant of Route 5
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate

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